

The role of Rsm-932A in inhibiting choline kinase

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Compound of Interest

Compound Name: *Rsm-932A*

Cat. No.: *B1680146*

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An In-depth Technical Guide on the Role of **Rsm-932A** in Inhibiting Choline Kinase

Introduction

Choline kinase (ChoK) is a cytosolic enzyme that catalyzes the first committed step in the CDP-choline or Kennedy pathway, phosphorylating choline to produce phosphocholine.[1][2] This pathway is fundamental for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes, which is crucial for membrane integrity, cell signaling, and cholesterol transport.[1][3]

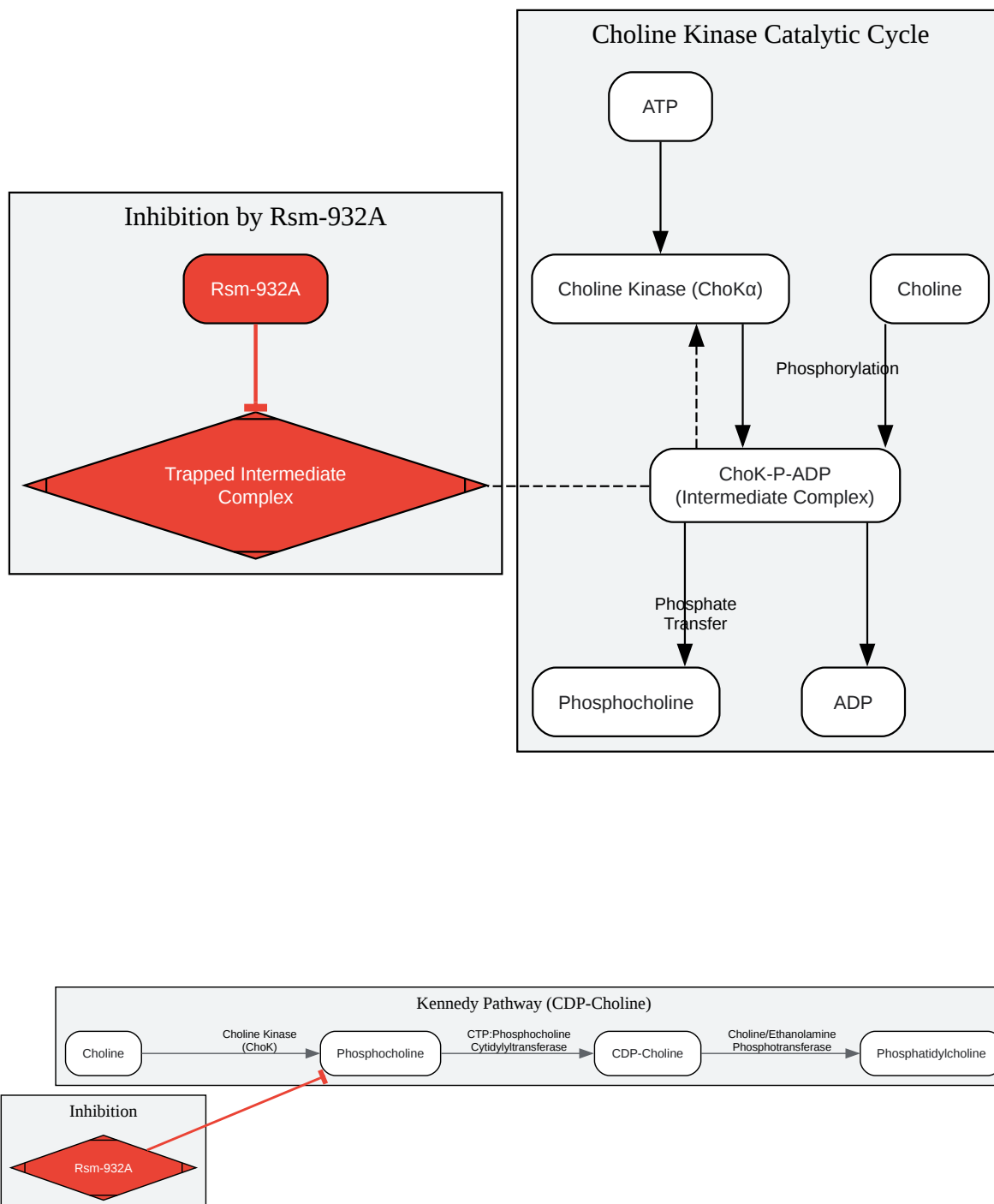
In humans, two primary isoforms exist, Choline Kinase alpha (ChoK α) and Choline Kinase beta (ChoK β), encoded by the CHKA and CHKB genes, respectively.[3] Notably, ChoK α is frequently overexpressed in a wide range of human cancers, including breast, lung, colon, prostate, and liver tumors.[4][5] This upregulation is linked to malignant transformation and contributes to phenotypes associated with drug resistance and metastasis, making ChoK α a compelling target for anticancer drug development.[6][7] **Rsm-932A** (also known as TCD-717) is a potent and specific inhibitor of ChoK α developed for this purpose, and it has entered Phase I clinical trials as a "first in class" targeted therapy.[8][9]

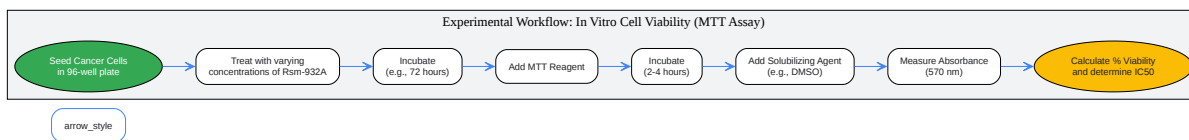
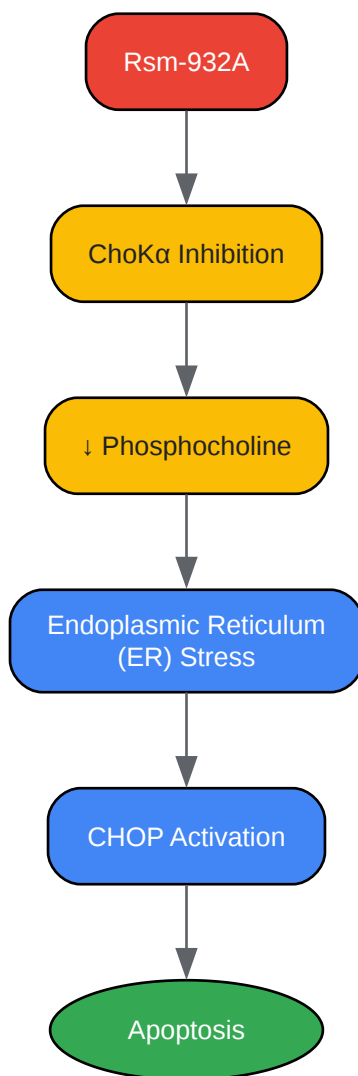
Mechanism of Action of Rsm-932A

Rsm-932A exhibits a novel inhibitory mechanism against choline kinase. Unlike typical competitive inhibitors, **Rsm-932A** acts synergistically with respect to both substrates, choline and ATP.[8][10][11] Studies on *Plasmodium falciparum* ChoK (p.f.-ChoK) suggest that **Rsm-**

932A traps the enzyme in a phosphorylated intermediate state. This action effectively blocks the subsequent transfer of the phosphate group from ATP to choline, halting the production of phosphocholine.[8][11] Furthermore, thermal shift and trypsin degradation assays indicate that **Rsm-932A** binding destabilizes the p.f.-ChoK enzyme.[8]

Downstream of direct enzyme inhibition, **Rsm-932A**'s reduction of phosphocholine levels triggers significant cellular stress. In cancer cells, this leads to exacerbated endoplasmic reticulum (ER) stress and activation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), ultimately inducing programmed cell death.[12] In contrast, normal, non-tumorigenic cells respond to ChoK inhibition by undergoing a reversible cell cycle arrest, highlighting a therapeutic window for the compound.[11][12]





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